2-(3-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide
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Overview
Description
2-(3-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide typically involves the reaction of 3-methylphenol with chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-amino-5-mercapto-1,2,4-triazole under reflux conditions in ethanol, in the presence of a catalytic amount of piperidine, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and triazolothiadiazine moieties.
Reduction: Reduced forms of the acetamide and triazolothiadiazine moieties.
Substitution: Substituted derivatives at the acetamide moiety.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, which are involved in various physiological processes.
Anticancer Activity: It interferes with the signaling pathways of cancer cells, leading to cell cycle arrest and apoptosis.
Antimicrobial and Antiviral Activity: The compound disrupts the cell membrane integrity of microbes and inhibits viral replication.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,3-Triazoles: Known for their high chemical stability and wide range of applications in drug discovery and materials science.
Triazolothiadiazepines: Another class of triazole derivatives with potential pharmacological activities.
Uniqueness
2-(3-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide stands out due to its unique combination of a phenoxy group and a triazolothiadiazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N4O2S |
---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C14H16N4O2S/c1-10-4-2-5-11(8-10)20-9-12(19)15-13-16-17-14-18(13)6-3-7-21-14/h2,4-5,8H,3,6-7,9H2,1H3,(H,15,16,19) |
InChI Key |
FOHLLKMBWHVMNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NN=C3N2CCCS3 |
Origin of Product |
United States |
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